molecular formula C20H17FN2O B10807833 N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

Cat. No.: B10807833
M. Wt: 320.4 g/mol
InChI Key: XHDWQTQPENHUCR-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a synthetic compound featuring a cyclopenta[b]quinoline core substituted with a carboxamide group linked to a 4-fluorobenzyl moiety. The compound’s design combines lipophilic (fluorophenyl) and hydrogen-bonding (carboxamide) groups, which may influence solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide

InChI

InChI=1S/C20H17FN2O/c21-14-10-8-13(9-11-14)12-22-20(24)19-15-4-1-2-6-17(15)23-18-7-3-5-16(18)19/h1-2,4,6,8-11H,3,5,7,12H2,(H,22,24)

InChI Key

XHDWQTQPENHUCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of cyclopentanoquinolines, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the 4-fluorophenyl group is notable for enhancing lipophilicity and potentially improving receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Antiviral Properties : Similar compounds have shown efficacy against viral replication, particularly HIV.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is crucial in chronic diseases.

The biological mechanisms underlying the activity of this compound include:

  • Kinase Inhibition : It has been suggested that the compound may act as an inhibitor of c-Met kinase, a target implicated in various cancers. In vitro studies demonstrate IC50 values indicating potent inhibition.
  • Modulation of Nitric Oxide Production : Similar quinoline derivatives have been shown to inhibit nitric oxide synthase (iNOS), reducing inflammatory responses.

Antitumor Activity

A study evaluated a series of quinoline derivatives for their antitumor properties against several cancer cell lines (A549, H460, HT-29). The most promising analogs displayed significant growth inhibition with IC50 values ranging from 0.14 to 0.42 μM against different cell lines .

CompoundCell LineIC50 (μM)Notes
10mH4600.14 ± 0.03Multi-target inhibitor
10mHT-290.20 ± 0.02More active than foretinib
10mMDA-MB-2310.42 ± 0.03Selective for cancer cells

Antiviral Activity

Another study highlighted the antiviral potential of similar compounds against HIV replication. These compounds were synthesized and evaluated for their ability to inhibit viral replication in vitro, demonstrating promising results in reducing viral load .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the carboxamide group significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency against c-Met kinase .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to quinoline derivatives, including N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide. A notable study identified a series of quinoline-4-carboxamides with significant activity against Plasmodium falciparum, the parasite responsible for malaria. The lead compound displayed an EC50 value of 120 nM and exhibited low nanomolar potency upon optimization .

Anticancer Properties

This compound has also been investigated for its anticancer properties. A related study synthesized a series of quinoxaline derivatives, demonstrating promising antiproliferative activities against various cancer cell lines, including HCT-116 and MCF-7 .

Efficacy in Cancer Treatment

The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating significant anticancer activity . These findings suggest that the quinoline scaffold may interact selectively with cancerous cells, making it a potential candidate for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly influence biological activity.

Compound IC50 (μg/mL) Target Activity
Compound A1.9HCT-116High antiproliferative
Compound B7.52MCF-7Moderate antiproliferative

Case Study 1: Antimalarial Efficacy

A study on quinoline derivatives demonstrated that compounds with specific structural modifications exhibited enhanced oral efficacy in mouse models of malaria, achieving ED90 values below 1 mg/kg when dosed orally over four days . This suggests that this compound could be a viable candidate for further development.

Case Study 2: Anticancer Activity

In another study, the anticancer activity of quinoxaline derivatives was assessed through various assays demonstrating selective targeting capabilities against cancer cells . The presence of specific substituents significantly influenced their activity profile.

Comparison with Similar Compounds

N-Alkylacridine-9-carboxamide Hydrochlorides

Compounds 3b–3h () share a cyclopenta[b]quinoline core but differ in substituents:

  • Structure: A carboxamide-linked alkyl chain (3–9 carbons) connects the cyclopentaquinoline to an acridine moiety.
  • Physical Properties: Melting points increase with alkyl chain length (160°C for 3e to 190–195°C for 3h), correlating with molecular weight and stability . All derivatives are yellow solids synthesized via HCl/ether treatment in methanol.
  • Spectral Data :
    • FTIR spectra show characteristic amide C=O stretches (~1639–1710 cm⁻¹) and NH stretches (~3155–3431 cm⁻¹) .
    • NMR confirms alkyl chain integration and aromatic proton environments.

Nitro-Substituted Cyclopenta[b]quinolines

Compounds 4f and 6f () feature nitro groups on the phenyl ring:

  • Structure : 4f has a 4-nitrophenyl substituent, while 6f includes an additional phenyl group.
  • Spectral Data :
    • IR shows nitro group stretches (~1510–1639 cm⁻¹) and carbonyl peaks (~1710 cm⁻¹) .

Carboxylic Acid Derivatives

6-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 923704-66-9, ) and 3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CID 4637308, ) are carboxylated analogs:

  • Structure : Carboxylic acid replaces the carboxamide group.
  • Properties :
    • Increased polarity and solubility in aqueous media compared to carboxamides.
    • CID 4637308 includes a chlorophenyl substituent, enhancing lipophilicity .

Key Difference : The carboxamide in the target compound may improve membrane permeability and metabolic stability relative to carboxylic acids.

Alkyldiamine-Linked Cyclopentaquinolines

Synthesis of 8-amino-2,3-dihydro-1H-cyclopenta[b]quinolines () involves coupling alkyldiamines (C2–C9 chains) to a chlorinated cyclopentaquinoline core:

  • Structure: Aminoalkyl chains replace the fluorophenylmethyl-carboxamide group.
  • Synthesis: Utilizes POCl₃ and cyclopentanone for cyclization, followed by diamine coupling .

Key Difference : The target compound’s fluorophenylmethyl group may confer distinct steric and electronic effects compared to alkylamine substituents.

Comparative Data Table

Compound Class Key Structural Features Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound 4-Fluorophenylmethyl-carboxamide N/A N/A N/A
N-Alkylacridine-9-carboxamides Acridine + alkyl chain (C3–C9) 160–195 C=O ~1639–1710 cm⁻¹; NH ~3155–3431 cm⁻¹
Nitro Derivatives 4-Nitrophenyl or 4-phenyl-nitro substituents 200 (decomp.) NO₂ ~1510–1639 cm⁻¹
Carboxylic Acids COOH group at position 9 N/A C=O ~1700–1710 cm⁻¹ (acid)
Alkyldiamine Derivatives Aminoalkyl chains (C2–C9) N/A NH stretches ~3431 cm⁻¹

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